
1-Undecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Undecanoyl-<span class="text-smallcaps">sn</span>-glycero-3-phosphocholine is a lysophosphatidylcholine (lyso-PC) characterized by a single undecanoyl (C11:0) fatty acid chain esterified at the <span class="text-smallcaps">sn</span>-1 position of the glycerol backbone. As a lysophospholipid, it lacks a second acyl chain at the <span class="text-smallcaps">sn</span>-2 position, distinguishing it from diacyl phosphatidylcholines (PCs). This structural simplicity confers unique physicochemical properties, such as increased solubility and micelle-forming capacity compared to diacyl-PCs . Lyso-PCs are critical in lipid metabolism, serving as intermediates in phospholipid remodeling and precursors for signaling molecules like platelet-activating factor (PAF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine typically involves the acylation of sn-glycero-3-phosphocholine with undecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 40°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The process may involve:
Continuous flow reactors: to maintain consistent reaction conditions
Purification techniques: such as column chromatography or recrystallization to isolate the product
Chemical Reactions Analysis
Types of Reactions
1-Undecanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The fatty acid chain can be oxidized to form hydroperoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphocholine head group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Hydroperoxides, epoxides
Reduction Products: Saturated phospholipids
Substitution Products: Phospholipids with modified head groups
Scientific Research Applications
Membrane Studies
Fluorescence Microscopy
1-Undecanoyl-sn-glycero-3-phosphocholine is widely used in fluorescence microscopy to study membrane dynamics. Its fluorescent properties allow researchers to visualize lipid distribution and behavior within cellular membranes. The incorporation of this phospholipid into liposomes has facilitated the investigation of lipid-protein interactions, crucial for understanding membrane biophysics and cellular signaling pathways .
Liposome Formation
The compound is instrumental in forming small unilamellar vesicles (SUVs), which serve as model systems for studying membrane properties. These SUVs help elucidate the mechanisms of drug delivery and the interactions between lipids and proteins, providing insights into therapeutic strategies .
Drug Delivery Systems
Targeted Therapies
Due to its ability to form stable liposomes, this compound is utilized in the development of drug delivery systems. These liposomes can encapsulate therapeutic agents, enhancing their stability and bioavailability while allowing for controlled release at targeted sites within the body .
Cancer Treatment
Research indicates that liposomes containing this phospholipid can be engineered to deliver chemotherapeutic agents specifically to cancer cells, minimizing side effects on healthy tissues. This targeted approach is particularly promising in improving the efficacy of cancer treatments .
Mucosal Barrier Function
Surfactant Properties
The compound plays a vital role in enhancing mucosal barrier functions by acting as a surfactant. It helps create a hydrophobic surface that inhibits bacterial penetration, making it valuable in research focused on gastrointestinal health and infection prevention .
Therapeutic Applications
Studies have shown that formulations containing this compound can be effective in treating conditions like fat embolism, where it aids in restoring normal physiological functions by improving lipid metabolism and reducing inflammation .
Biophysical Characterization
Advanced Optical Techniques
The dynamics of this compound have been characterized using advanced biophysical techniques such as fluorescence correlation spectroscopy (FCS) and total internal reflection fluorescence microscopy (TIRFM). These methods allow for real-time observation of lipid behavior within live cells, providing insights into their mobility and interactions with other cellular components .
Case Studies
Mechanism of Action
The mechanism of action of 1-Undecanoyl-sn-glycero-3-phosphocholine involves its integration into cell membranes, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and lipids, affecting various cellular processes such as signal transduction and membrane trafficking. The molecular targets include:
Membrane proteins: Modulating their activity and function
Lipid rafts: Altering their composition and dynamics
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Acyl Chain Length and Saturation
The undecanoyl chain (C11:0) positions this compound between shorter-chain lyso-PCs (e.g., C8:0) and longer saturated variants like 1-stearoyl-<span class="text-smallcaps">sn</span>-glycero-3-phosphocholine (C18:0) (Table 1). Chain length directly influences membrane fluidity and aggregation behavior:
- Shorter chains (C11:0 vs. C16:1): The 1-palmitoleoyl (C16:1) variant () has a monounsaturated chain, enhancing membrane fluidity compared to the saturated C11:0 chain.
- Longer chains (C11:0 vs. C18:0) : 1-Stearoyl-lyso-PC (C18:0) forms more rigid micelles due to stronger van der Waals interactions .
Ether vs. Ester Linkages
Unlike ether-linked analogs like 1-O-alkyl-2-acetyl-<span class="text-smallcaps">sn</span>-glycero-3-phosphocholine (PAF, ), 1-undecanoyl-lyso-PC has an ester bond at <span class="text-smallcaps">sn</span>-1. Ether lipids exhibit greater metabolic stability and are pivotal in inflammatory signaling, whereas ester-linked lyso-PCs are more readily hydrolyzed .
Metabolic Pathways
- PAF Synthesis: 1-O-Alkyl-2-arachidonoyl-PCs () are precursors for PAF, a potent inflammatory mediator. In contrast, 1-undecanoyl-lyso-PC may act as a substrate for reacylation (e.g., with arachidonate) but lacks the ether linkage required for direct PAF biosynthesis .
- Arachidonic Acid Release: Stimulated neutrophils metabolize 1-O-alkyl-2-arachidonoyl-PCs to release arachidonic acid, a precursor for eicosanoids. Lyso-PCs like 1-undecanoyl are less likely to participate in this pathway due to the absence of a pre-existing polyunsaturated chain .
Therapeutic Potential
- Drug Delivery : Lyso-PCs with medium-chain acyl groups (e.g., C11:0) may enhance liposomal drug solubility. For instance, liposomal 1-O-octadecyl-2-O-methyl-PC (ET-18-OCH3) showed reduced toxicity and improved antitumor efficacy compared to free ether lipids .
- Enzymatic Targets : Lyso-PCs are substrates for phospholipase A2 (PLA2) and acyltransferases. The C11:0 chain’s moderate length may balance enzymatic accessibility and metabolic stability .
Data Table: Key Structural and Functional Attributes
Research Findings and Implications
Chain Length and Bioactivity : Shorter acyl chains (e.g., C2 acetyl in PAF) exhibit higher signaling potency, while longer chains (C18:0) favor structural roles . The C11:0 chain may balance solubility and mild bioactivity.
Metabolic Flexibility: Lyso-PCs like 1-undecanoyl can be reacylated with diverse fatty acids, enabling dynamic membrane adaptation. For example, neutrophils reacylate 1-O-alkyl-lyso-PC with linoleate or oleate after stimulation .
Therapeutic Formulations: Liposomal encapsulation of ether lipids (e.g., ET-18-OCH3) reduces systemic toxicity, suggesting similar strategies could optimize 1-undecanoyl-lyso-PC for drug delivery .
Notes:
- Ether-linked PCs (e.g., PAF) are distinct in signaling roles due to resistance to phospholipase cleavage .
Biological Activity
1-Undecanoyl-sn-glycero-3-phosphocholine (UDPC) is a phospholipid that belongs to the class of phosphatidylcholines. This compound has gained attention due to its potential biological activities and roles in cellular processes. The purpose of this article is to explore the biological activity of UDPC, including its mechanisms of action, effects on cellular functions, and relevant case studies.
This compound is characterized by its unique structure, which includes a long-chain fatty acid (undecanoic acid) attached to the glycerol backbone. The molecular formula for UDPC is . Its structural representation can be summarized as:
This structure allows UDPC to integrate into cellular membranes, influencing membrane fluidity and functionality.
UDPC exhibits various biological activities through several mechanisms:
- Membrane Structure and Dynamics : UDPC plays a crucial role in maintaining membrane integrity and fluidity. Its incorporation into lipid bilayers affects the physical properties of membranes, which can influence protein function and signaling pathways .
- Cell Signaling : Recent studies indicate that phosphatidylcholines, including UDPC, can act as signaling molecules. They may interact with specific receptors or proteins involved in cellular signaling pathways, such as Peroxisome Proliferator-Activated Receptors (PPARs) .
- Influence on Lipid Metabolism : UDPC has been shown to affect lipid metabolism by modulating gene expression related to lipid synthesis and degradation. For instance, it may enhance PPARα activation, leading to increased fatty acid oxidation .
Case Studies
- Neuronal Function : A study demonstrated that UDPC influences neuronal membrane compartmentalization. It was found that UDPC promotes the clustering of integral membrane proteins in presynaptic membranes, which is essential for neurotransmitter release .
- Liver Metabolism : Research involving hepatic cells indicated that UDPC could reduce hepatic steatosis by enhancing lipid metabolism through PPARα activation. This finding suggests potential therapeutic applications for metabolic disorders .
- Cell Proliferation : In vitro experiments have shown that UDPC can modulate cell proliferation rates in various cell lines, indicating its potential role in cancer biology .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are reliable methods for extracting 1-Undecanoyl-sn-glycero-3-phosphocholine from biological samples?
The Bligh and Dyer method is widely used for lipid extraction. This involves homogenizing the sample with chloroform-methanol (2:1 v/v) to form a miscible system with tissue water, followed by phase separation via dilution with chloroform and water. The lipid-rich chloroform layer is isolated and purified. This method is rapid (≈10 minutes), efficient, and minimizes lipid degradation .
Q. How can researchers quantify phosphatidylcholine derivatives like this compound?
Commercial phosphatidylcholine assay kits enable sensitive quantification via enzymatic or colorimetric assays. Key steps include:
- Preparing standards and samples in duplicate to ensure reproducibility.
- Subtracting background signals (e.g., sample autofluorescence) from raw data.
- Diluting samples with signals exceeding the standard curve range and re-assaying .
Q. What safety protocols are critical for handling this compound?
- Storage : Store at 4°C in a dry, sealed container to prevent hydrolysis.
- Exposure Control : Use fume hoods or biosafety cabinets to avoid inhalation/contact.
- Emergency Measures : For skin/eye exposure, rinse thoroughly with water; seek medical help if irritation persists. Fire hazards require water, foam, or CO₂-based extinguishers .
Advanced Research Questions
Q. What synthetic strategies are used for structurally related phosphatidylcholines?
Synthesis often involves modifying sn-glycero-3-phosphocholine backbones. For example:
- Acylation of glycerophosphocholine with activated fatty acid derivatives (e.g., anhydrides).
- Purification via column chromatography to isolate the desired regioisomer.
- Validation using nuclear magnetic resonance (NMR) to confirm acyl chain positions .
Q. How is structural characterization performed for such lipids?
- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-ESI-QTOF) identifies molecular ions ([M+H]⁺) and fragments (e.g., loss of phosphocholine headgroup).
- SMILES/InChI Analysis : Computational tools validate structural features like acyl chain length and stereochemistry .
Q. How should researchers address contradictions in lipid extraction efficiency data?
- Method Comparison : Compare yields from Bligh and Dyer (chloroform-methanol) vs. Folch (chloroform-methanol-water) extractions.
- Matrix Effects : Test extraction efficiency in different biological matrices (e.g., plasma vs. tissue).
- Validation : Cross-validate using orthogonal techniques like thin-layer chromatography (TLC) or MS .
Q. What advanced applications exist for this compound in membrane studies?
this compound can form lipid bilayers for:
- Model Membranes : Studying lipid-protein interactions or membrane permeability.
- Drug Delivery Systems : Incorporating into liposomes to assess stability and encapsulation efficiency.
- Phase Behavior Analysis : Using differential scanning calorimetry (DSC) to examine thermotropic properties .
Notes
- Avoid abbreviations for chemical names (e.g., use "this compound" instead of "1-Und-PC").
- Replicate experiments (≥2 replicates) are critical for statistical validity in quantification assays .
- Structural analogs (e.g., 1-Stearoyl-sn-glycero-3-phosphocholine) provide methodological insights for handling and analysis .
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRAIUXQMKVTIQ-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.